Methyl 2-methylquinoline-3-carboxylate
Overview
Description
Synthesis Analysis Methyl 2-methylquinoline-3-carboxylate and related compounds have been synthesized through various methods. A general approach involves starting from aromatic 1,2-dialdehydes reacting with protected phosphonoglycine derivatives, leading to methyl isoquinoline-3-carboxylates with electron-withdrawing groups on the benzene ring (Hiebl et al., 1999). Another method involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids, establishing the structure through X-ray structural analysis (Rudenko et al., 2012).
Molecular Structure Analysis The molecular structure of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates has been elucidated using X-ray structural analysis, providing insights into the structural features of these compounds (Rudenko et al., 2012).
Chemical Reactions and Properties Reactions involving methyl 3-(arylamino)acrylates with hydrogen iodide have been shown to yield 1,2-dihydroquinoline-3-carboxylic acid derivatives, demonstrating the reactivity and transformation capabilities of related compounds under specific conditions (Matsumoto et al., 2010).
Physical Properties Analysis The fluorescence properties of N-methyl-1,2-dihydroquinoline-3-carboxylate derivatives have been studied, showing light-emitting capabilities in various solvents, indicating their physical properties and potential applications in material science (Matsumoto et al., 2012).
Chemical Properties Analysis Studies on the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have provided insight into the regioselectivity of reactions, important for the design and synthesis of combinatorial libraries. This also includes the potential of these compounds as inhibitors for biological applications, such as Hepatitis B Virus replication (Kovalenko et al., 2020).
Scientific Research Applications
Supramolecular Framework Formation
Studies have explored the weak interactions between 2-methylquinoline and carboxylic acid derivatives, leading to insights into the role of 2-methylquinoline in binding with these derivatives. These interactions are responsible for forming 1D–3D frameworks in crystal structures (Jin et al., 2012).
Esterification Reactions
Research on the esterification reaction of 2-methylquinoline-3-carboxylic acid has optimized conditions for achieving higher yields in shorter reaction times (Gao Wen-tao, 2009).
Formation of Derivatives
Methyl 3-(arylamino)acrylates react with hydrogen iodide to form 1,2-dihydroquinoline-3-carboxylic acid derivatives. This reaction is efficient in alcoholic solvents, especially tert-butyl alcohol (Matsumoto et al., 2010).
Palladium-Catalyzed Arylation and Alkylation
There's a method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives, employing a 2-methylthioaniline- or 8-aminoquinoline amide substrate (Shabashov & Daugulis, 2010).
Methylation Studies
Studies on consecutive alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate by CH3I have established regioselectivity for reliable design and synthesis of combinatorial libraries. Some synthesized compounds are potential inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).
Formation of Binary and Ternary Nickel (II) Complexes
The stability constants of binary and ternary nickel (II) complexes with 2-methylquinoline-8-carboxylic acid and amino acids were studied, providing insights into the ligand's protonation constants and species distribution diagrams (Henríquez et al., 2021).
Photolysis of Quinolinecarboxylic Herbicides
Research on the photodegradation of quinolinecarboxylic herbicides in aqueous solutions under different irradiation wavelengths has contributed to understanding the stability and degradation patterns of these compounds (Pinna & Pusino, 2012).
Cytotoxic Activity
A new quinoline derivative with cytotoxic activity against human lung adenocarcinoma cell line A549 was isolated from the endophytic strain Streptomyces sp. neau50, indicating potential applications in cancer research (Wang et al., 2011).
properties
IUPAC Name |
methyl 2-methylquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-10(12(14)15-2)7-9-5-3-4-6-11(9)13-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWCSYLGYDUKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464359 | |
Record name | Methyl 2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylquinoline-3-carboxylate | |
CAS RN |
30160-03-3 | |
Record name | Methyl 2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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